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molecular formula C14H18O5 B2695852 Methyl 3-(2-(tert-butoxy)-2-oxoethoxy)benzoate CAS No. 367501-39-1

Methyl 3-(2-(tert-butoxy)-2-oxoethoxy)benzoate

Cat. No. B2695852
M. Wt: 266.293
InChI Key: OSAIFPGOISKWPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09079880B2

Procedure details

To a solution of methyl 3-hydroxybenzoate (1.00 g, 6.57 mmol) in N,N-dimethylformamide (60 mL) add tert-butyl bromoacetate (1.10 mL, 7.44 mmol) followed by potassium carbonate (4.0 g, 29 mmol) of. Heat the mixture at 70° C. for 5 hours, Cool to room temperature and pour over ice. Allow the mixture to sit until all of the ice melts during which time a solid precipitates from solution. Collect the white solid by filtration, wash with water and dry on the filter pad to provide 1.49 g of 3-tert-butoxycarbonylmethoxy-benzoic acid methyl ester.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].Br[CH2:13][C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[CH3:8][O:7][C:5](=[O:6])[C:4]1[CH:9]=[CH:10][CH:11]=[C:2]([O:1][CH2:13][C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC=1C=C(C(=O)OC)C=CC1
Name
Quantity
1.1 mL
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool to room temperature
ADDITION
Type
ADDITION
Details
pour over ice
CUSTOM
Type
CUSTOM
Details
precipitates from solution
CUSTOM
Type
CUSTOM
Details
Collect the white solid
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
wash with water
CUSTOM
Type
CUSTOM
Details
dry on the filter pad

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=CC=C1)OCC(=O)OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.49 g
YIELD: CALCULATEDPERCENTYIELD 85.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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